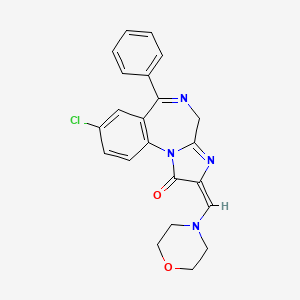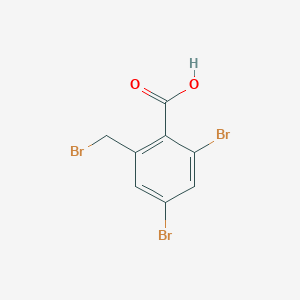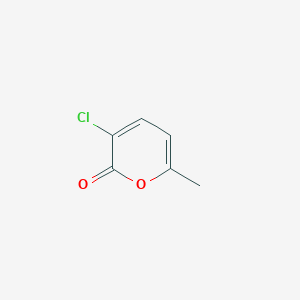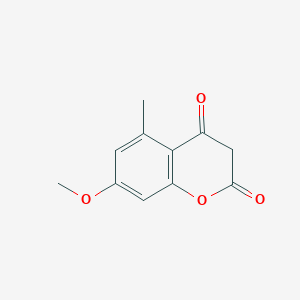
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane is a compound with the molecular formula C18H22Si2 It is characterized by the presence of two silicon atoms bonded to two phenylethenyl groups and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane typically involves the reaction of tetramethyldisilane with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenylethenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and industrial applications.
特性
CAS番号 |
61244-95-9 |
|---|---|
分子式 |
C20H26Si2 |
分子量 |
322.6 g/mol |
IUPAC名 |
[dimethyl(1-phenylethenyl)silyl]-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-17(19-13-9-7-10-14-19)21(3,4)22(5,6)18(2)20-15-11-8-12-16-20/h7-16H,1-2H2,3-6H3 |
InChIキー |
CPAKWVZYPUHVQW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C(=C)C1=CC=CC=C1)[Si](C)(C)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)

![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)



![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

